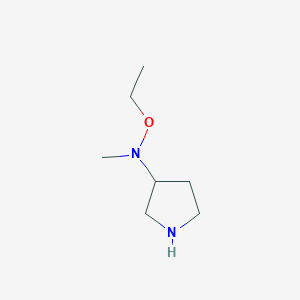![molecular formula C10H17Cl B13168506 [1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
[1-(Chloromethyl)cyclobutyl]cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chloromethyl)cyclobutyl]cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with a chloromethyl group and a cyclopentane ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclobutyl]cyclopentane typically involves the chloromethylation of cyclobutylcyclopentane. This can be achieved through the reaction of cyclobutylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in [1-(Chloromethyl)cyclobutyl]cyclopentane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted cyclobutylcyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclobutylcyclopentane.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclobutyl]cyclopentane can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound serves as a model substrate for studying various organic reactions and mechanisms.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Biological Studies: It can be used in studies to understand the interaction of cycloalkane derivatives with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclobutylcyclopentane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chlorocyclobutane: Contains a chlorocyclobutane ring but lacks the cyclopentane ring, leading to different chemical properties.
Cyclopentylmethyl Chloride: Contains a cyclopentane ring with a chloromethyl group but lacks the cyclobutane ring.
Uniqueness:
Structural Complexity: The presence of both cyclobutane and cyclopentane rings in [1-(Chloromethyl)cyclobutyl]cyclopentane makes it structurally unique.
Reactivity: The chloromethyl group provides a reactive site for various chemical reactions, enhancing its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclobutyl]cyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-3-7-10)9-4-1-2-5-9/h9H,1-8H2 |
Clé InChI |
GODDMWVDDQYYHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


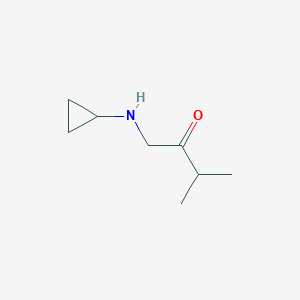
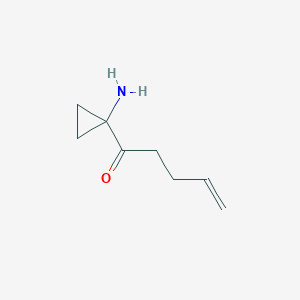


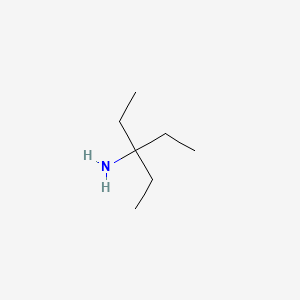


![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)


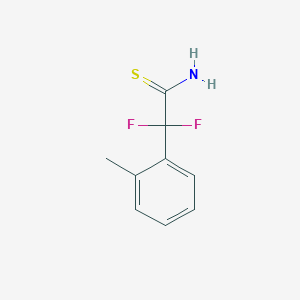
![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
